molecular formula C14H13ClO4S B7779738 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride

2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride

Cat. No.: B7779738
M. Wt: 312.8 g/mol
InChI Key: VGUJQNMQPHPKBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride typically involves the sulfonylation of 2’,4’-dimethoxybiphenyl. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature environment to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of 2’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing conditions used. For example, substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

2’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic reactants .

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Dimethoxy-biphenyl-3-sulfonic acid
  • 2’,4’-Dimethoxy-biphenyl-3-sulfonamide
  • 2’,4’-Dimethoxy-biphenyl-3-sulfonate esters

Uniqueness

2’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride is unique due to its high reactivity and specificity in forming sulfonamide derivatives. This makes it particularly valuable in biochemical research and organic synthesis .

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO4S/c1-18-11-6-7-13(14(9-11)19-2)10-4-3-5-12(8-10)20(15,16)17/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUJQNMQPHPKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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